molecular formula C6H9F2I B3318957 1,1-Difluoro-3-(iodomethyl)cyclopentane CAS No. 1042153-28-5

1,1-Difluoro-3-(iodomethyl)cyclopentane

Cat. No.: B3318957
CAS No.: 1042153-28-5
M. Wt: 246.04 g/mol
InChI Key: OGPZYCIKOMJVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3-(iodomethyl)cyclopentane is a fluorinated cyclopentane derivative with an iodomethyl group attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Cyclopentane Derivatives: One common synthetic route involves the halogenation of cyclopentane derivatives. The cyclopentane ring can be halogenated using appropriate halogenating agents to introduce fluorine atoms at the 1-position and an iodomethyl group at the 3-position.

  • Fluorination Reactions: Fluorination can be achieved using reagents such as Selectfluor or xenon difluoride (XeF2). These reagents selectively introduce fluorine atoms into the cyclopentane ring.

  • Iodomethylation: The iodomethyl group can be introduced using iodomethane (methyl iodide) in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalyst systems to ensure high purity and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the iodomethyl group to an ethyl group, producing 1,1-difluoro-3-ethylcyclopentane.

  • Substitution Reactions: Substitution reactions can occur at the fluorine or iodine atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Ketones: Formed through controlled oxidation processes.

  • Ethyl Derivatives: Produced from reduction of the iodomethyl group.

Scientific Research Applications

  • Chemistry: 1,1-Difluoro-3-(iodomethyl)cyclopentane is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.

  • Medicine: Fluorinated compounds are often explored for their potential medicinal properties, including their use in drug design and development.

  • Industry: The compound's unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-(iodomethyl)cyclopentane exerts its effects depends on the specific application. In organic synthesis, the compound may act as a precursor or intermediate, undergoing various reactions to form more complex molecules. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

1,1-Difluoro-3-(iodomethyl)cyclopentane is unique due to its combination of fluorine and iodine atoms on a cyclopentane ring. Similar compounds include:

  • 1,1-Difluoro-3-(chloromethyl)cyclopentane: Similar structure but with a chlorine atom instead of iodine.

  • 1,1-Difluoro-3-(bromomethyl)cyclopentane: Similar structure but with a bromine atom instead of iodine.

  • 1,1-Difluorocyclopentane: A simpler fluorinated cyclopentane without the iodomethyl group.

Properties

IUPAC Name

1,1-difluoro-3-(iodomethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2I/c7-6(8)2-1-5(3-6)4-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPZYCIKOMJVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CI)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280692
Record name 1,1-Difluoro-3-(iodomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042153-28-5
Record name 1,1-Difluoro-3-(iodomethyl)cyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042153-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-3-(iodomethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-3-(iodomethyl)cyclopentane
Reactant of Route 2
1,1-Difluoro-3-(iodomethyl)cyclopentane
Reactant of Route 3
Reactant of Route 3
1,1-Difluoro-3-(iodomethyl)cyclopentane
Reactant of Route 4
1,1-Difluoro-3-(iodomethyl)cyclopentane
Reactant of Route 5
Reactant of Route 5
1,1-Difluoro-3-(iodomethyl)cyclopentane
Reactant of Route 6
1,1-Difluoro-3-(iodomethyl)cyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.